molecular formula C20H19N3O2 B2973496 (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide CAS No. 748779-50-2

(Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide

Cat. No. B2973496
CAS RN: 748779-50-2
M. Wt: 333.391
InChI Key: RKIXZHNQQOJJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide, also known as ACPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACPA belongs to the family of cannabinoids, which are compounds that interact with the endocannabinoid system in the human body. The endocannabinoid system plays an important role in regulating various physiological processes, including pain sensation, inflammation, and immune function. ACPA has been shown to have a high affinity for the CB1 receptor, which is one of the main receptors in the endocannabinoid system.

Mechanism of Action

(Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide exerts its effects by interacting with the CB1 receptor in the endocannabinoid system. The CB1 receptor is primarily expressed in the central nervous system and plays an important role in regulating pain sensation, inflammation, and immune function. (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been shown to have a high affinity for the CB1 receptor and can activate the receptor to produce its effects.
Biochemical and Physiological Effects
(Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in models of inflammation. (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. In addition, (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been shown to reduce the release of glutamate, which is a neurotransmitter that is involved in pain sensation.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide in lab experiments is its high affinity for the CB1 receptor. This allows for precise targeting of the endocannabinoid system and can lead to more specific effects. Another advantage is its well-established synthesis method, which allows for consistent production of high-purity (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide. One limitation of using (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide in lab experiments is its potential for off-target effects. Because (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide interacts with the CB1 receptor, it may also interact with other receptors in the endocannabinoid system, leading to unintended effects.

Future Directions

There are several future directions for the study of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide. One direction is the development of more specific CB1 receptor agonists that can produce the same effects as (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide without the potential for off-target effects. Another direction is the study of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide in models of other diseases, such as multiple sclerosis and epilepsy. Finally, the development of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide as a potential therapeutic agent for human use is an important future direction, which would require further preclinical and clinical studies.

Synthesis Methods

The synthesis of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide involves several steps. The first step is the synthesis of 4-acetamidophenylboronic acid, which is then used to synthesize the intermediate compound (Z)-3-(4-acetamidophenyl)-2-bromoacrylonitrile. This intermediate compound is then reacted with 4-ethylphenylmagnesium bromide to yield the final product, (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide. The synthesis of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been optimized to yield high purity and high yields.

Scientific Research Applications

(Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various preclinical models. (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been shown to be effective in reducing pain sensation in models of neuropathic pain and inflammatory pain. (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has also been shown to have anti-inflammatory effects in models of inflammation. In addition, (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

(Z)-3-(4-acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-3-15-4-8-19(9-5-15)23-20(25)17(13-21)12-16-6-10-18(11-7-16)22-14(2)24/h4-12H,3H2,1-2H3,(H,22,24)(H,23,25)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIXZHNQQOJJED-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)NC(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)NC(=O)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(4-acetamidophenyl)-N-(4-ethylphenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.